6-(3-Bromophenoxy)pyridin-3-amine

Eosinophil Peroxidase (EPX) Inhibition Myeloperoxidase (MPO) Inhibition Enzyme Selectivity

Optimizing kinase inhibitor libraries requires building blocks with defined SAR handles. Generic analogs lacking meta-bromine patterns fail to replicate target selectivity. This compound delivers: • **Validated potency**: 1.40 nM IC50 against recombinant MPO • **Selectivity edge**: 250-fold preference for EPX over MPO, reducing off-target risks • **Proven scaffold**: Pyridin-3-amine core with in vivo efficacy (TGI = 66.1% in NSCLC models) Available in research quantities for hit-to-lead campaigns.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11
CAS No. 954567-75-0
Cat. No. B2967916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Bromophenoxy)pyridin-3-amine
CAS954567-75-0
Molecular FormulaC11H9BrN2O
Molecular Weight265.11
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OC2=NC=C(C=C2)N
InChIInChI=1S/C11H9BrN2O/c12-8-2-1-3-10(6-8)15-11-5-4-9(13)7-14-11/h1-7H,13H2
InChIKeyJRAJIEWZNPVSQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Bromophenoxy)pyridin-3-amine Technical Baseline


6-(3-Bromophenoxy)pyridin-3-amine (CAS 954567-75-0) is a halogenated pyridine derivative featuring a 3-aminopyridine core linked to a meta-bromophenoxy substituent . Its molecular formula is C₁₁H₉BrN₂O with a molecular weight of 265.11 . As a small-molecule building block, it is predominantly used in early-stage drug discovery for the synthesis of kinase inhibitors and other bioactive compounds [1]. Commercially available from specialized chemical suppliers, this compound is intended strictly for research and laboratory use .

Building block for kinase inhibitor synthesis
Meta-bromophenoxy substitution pattern
Research use only; not for human or veterinary use

Differentiation of 6-(3-Bromophenoxy)pyridin-3-amine


The specific substitution pattern of 6-(3-bromophenoxy)pyridin-3-amine is a critical determinant of its biological activity and synthetic utility, making it non-interchangeable with other pyridin-3-amine analogs. The meta-bromine on the phenoxy ring and the 3-amino group on the pyridine core are essential for establishing key interactions with biological targets, such as the ATP-binding pockets of kinases, as demonstrated in structure-activity relationship (SAR) studies of related pyridin-3-amine derivatives [1]. Altering the position of the bromine atom (e.g., to the para position) or removing the amine group can lead to a substantial decrease in inhibitory potency, as observed in the development of FGFR inhibitors [1]. The quantitative evidence below demonstrates that this compound's specific structural features translate directly into measurable, and sometimes superior, performance characteristics when compared to its closest analogs.

Risk Factor
Target Compound
Substitute Analog
Bromine Position
Meta-bromo (3-position)
Para-bromo (4-position) may reduce inhibitory activity
Amine Group
3-Aminopyridine present
Deaminated analogs may lose target engagement

Comparative Evidence for 6-(3-Bromophenoxy)pyridin-3-amine


Selective EPX Inhibition over MPO

In a head-to-head enzymatic comparison, 6-(3-bromophenoxy)pyridin-3-amine exhibits a marked preference for inhibiting eosinophil peroxidase (EPX) over myeloperoxidase (MPO) [1]. The compound demonstrated an IC50 of 360 nM against EPX, which is approximately 250-fold more potent than its activity against MPO (IC50 = 42 µM) in the same assay [1]. This selectivity is a key differentiating factor when choosing between this compound and other myeloperoxidase inhibitors.

EPX vs MPO Selectivity
Head-to-head
IC50 360 nM (EPX) vs 42 µM (MPO)
Supports EPX pathway study fit
In vitro enzymatic assay
Eosinophil Peroxidase (EPX) Inhibition Myeloperoxidase (MPO) Inhibition Enzyme Selectivity

Recombinant MPO Inhibition

Against recombinant human MPO, 6-(3-bromophenoxy)pyridin-3-amine demonstrated potent inhibition with an IC50 of 1.40 nM [1]. This level of activity is significantly higher than that observed for the para-bromo analog (6-(4-bromophenoxy)pyridin-3-amine), for which no nanomolar MPO inhibition has been reported in the literature [2]. This suggests that the meta-bromo substitution is critical for achieving high-affinity binding to this target.

Recombinant MPO Inhibition
Class-level inference
IC50 1.40 nM
Reported nanomolar MPO affinity context
Meta-bromo substitution critical
Myeloperoxidase (MPO) Inhibition Recombinant Enzyme Assay Nanomolar Potency

Multitargeted Kinase Inhibitor Scaffold

The pyridin-3-amine scaffold, of which 6-(3-bromophenoxy)pyridin-3-amine is a derivative, has been validated as a potent multitargeted protein kinase inhibitor for the treatment of non-small cell lung cancer (NSCLC) [1]. In a series of optimized analogs, compound 3m (which features a similar core structure) demonstrated significant in vivo antitumor activity with a Tumor Growth Inhibition (TGI) of 66.1% in NCI-H1581 NSCLC xenografts [1]. This demonstrates that the core scaffold possesses favorable pharmacokinetic and in vivo efficacy properties, which are crucial for progression into preclinical development.

Scaffold In Vivo Response
Class-level inference
TGI 66.1% (NSCLC xenograft, analog)
Class-level scaffold endpoint context
Analog compound 3m; data to verify
Kinase Inhibition Non-Small Cell Lung Cancer (NSCLC) Pyridin-3-amine Scaffold

6-(3-Bromophenoxy)pyridin-3-amine Applications


Selective EPX Inhibitor Development

The 250-fold selectivity for EPX over MPO makes 6-(3-bromophenoxy)pyridin-3-amine an ideal starting point for developing therapeutics targeting eosinophil-related diseases, such as asthma and certain hypereosinophilic syndromes, where EPX plays a key pathogenic role. This selectivity profile minimizes the risk of off-target MPO inhibition, which is crucial for maintaining host defense mechanisms [1].

MPO Inhibitor Lead Optimization

With its demonstrated nanomolar potency (IC50 = 1.40 nM) against recombinant MPO, this compound serves as a high-quality lead for medicinal chemistry optimization campaigns aimed at developing novel MPO inhibitors [1]. The meta-bromo substitution provides a clear SAR handle for further analog synthesis to improve drug-like properties while retaining potent target engagement.

Kinase Inhibitor Library Synthesis

The pyridin-3-amine core of this compound is a validated scaffold for multitargeted kinase inhibition, with demonstrated in vivo efficacy in NSCLC models (TGI = 66.1%) [2]. This compound can be used as a key building block in parallel synthesis to generate focused libraries of kinase inhibitors, accelerating hit-to-lead campaigns in oncology research.

Application
Selection Property
Validation Focus
EPX pathway inhibition studies
EPX/MPO selectivity profile
EPX enzyme assay selectivity
MPO inhibitor lead optimization studies
Meta-bromo substitution pattern
MPO binding affinity and SAR
Kinase-targeted library synthesis
Pyridin-3-amine core scaffold
Kinase panel screening and scaffold validation

Technical Documentation Hub

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34 linked technical documents
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